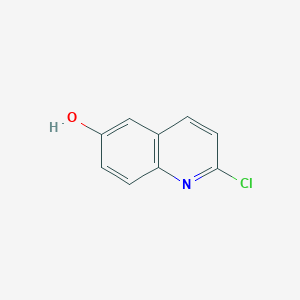2-Chloroquinolin-6-ol
CAS No.: 577967-89-6
Cat. No.: VC1934270
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 577967-89-6 |
|---|---|
| Molecular Formula | C9H6ClNO |
| Molecular Weight | 179.6 g/mol |
| IUPAC Name | 2-chloroquinolin-6-ol |
| Standard InChI | InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H |
| Standard InChI Key | XANCOYIVTNZKOE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1O |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)Cl)C=C1O |
Introduction
Chemical Identity and Structural Characterization
2-Chloroquinolin-6-ol (also known as 2-Chloro-6-hydroxyquinoline) is a modified quinoline structure featuring a chlorine atom at the 2-position and a hydroxyl group at the 6-position of the bicyclic aromatic heterocycle. The compound comprises a benzene ring fused with a pyridine ring, creating the characteristic quinoline backbone structure with strategic functional group substitutions that influence its reactivity and application potential .
Identification Data
The compound is precisely identified through multiple chemical identifiers as detailed in the following table:
| Parameter | Data |
|---|---|
| Chemical Name | 2-Chloroquinolin-6-ol |
| Synonyms | 2-Chloro-6-hydroxyquinoline, 2-Chloro-6-Quinolinol |
| CAS Registry Number | 577967-89-6 |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.6 |
| SMILES Notation | C1=CC2=C(C=CC(=N2)Cl)C=C1O |
| InChI | InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H |
| InChIKey | XANCOYIVTNZKOE-UHFFFAOYSA-N |
Structural Representation
The molecular structure consists of a quinoline core with a chlorine substituent at position 2 and a hydroxyl group at position 6. This arrangement creates a molecule with specific electronic properties and potential hydrogen bonding capabilities through the hydroxyl group, while the chlorine atom provides opportunities for further synthetic transformations .
Physicochemical Properties
2-Chloroquinolin-6-ol possesses distinct physicochemical properties that determine its behavior in various chemical environments, reactivity patterns, and practical handling considerations.
Physical Properties
The compound presents as a solid at standard conditions with thermal properties that are relevant for handling and processing purposes :
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Boiling Point | 342.1±22.0°C at 760 mmHg | |
| Flash Point | 160.7±22.3°C | |
| Predicted CCS [M+H]⁺ | 131.6 Ų | |
| Predicted CCS [M+Na]⁺ | 148.1 Ų | |
| Predicted CCS [M-H]⁻ | 134.6 Ų |
Spectroscopic Data
The compound can be characterized through various spectroscopic methods, with mass spectrometry data providing valuable information for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.02108 | 131.6 |
| [M+Na]⁺ | 202.00302 | 148.1 |
| [M+NH₄]⁺ | 197.04762 | 141.8 |
| [M+K]⁺ | 217.97696 | 140.0 |
| [M-H]⁻ | 178.00652 | 134.6 |
| [M+Na-2H]⁻ | 199.98847 | 140.3 |
| [M]⁺ | 179.01325 | 135.3 |
| [M]⁻ | 179.01435 | 135.3 |
These collision cross-section values provide important parameters for mass spectrometry-based analyses and identification of the compound in complex mixtures .
Synthetic Methodologies
Several synthetic routes have been developed to produce 2-Chloroquinolin-6-ol, with demethylation of appropriately substituted methoxy precursors representing one of the most efficient approaches.
Demethylation Approach
A widely reported synthesis method involves the demethylation of aryl methyl ethers using boron tribromide as the demethylating agent:
-
Starting with an appropriate aryl methyl ether precursor (1.0 equivalent)
-
Reaction with BBr₃ (5.0 equivalents) in dichloromethane
-
Initial cooling to 0°C followed by gradual warming to room temperature
-
Continuation of the reaction for 15 hours
-
Quenching with NaHCO₃ solution
-
Extraction with dichloromethane and concentration
This procedure has been reported to yield the target compound with high efficiency (93% yield), making it a practical and scalable synthetic route .
Related Synthetic Considerations
Patent literature suggests connections between 2-chloroquinolin-6-ol and the synthesis of related quinoxaline derivatives, indicating the compound's potential role as an intermediate in the preparation of more complex heterocyclic structures . While specific reaction conditions vary, the synthetic accessibility of this compound makes it valuable for further transformations and derivatization.
| Classification | Details |
|---|---|
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 |
| Supplier | Product Format | Purity | Catalog Information |
|---|---|---|---|
| TRC | Neat | >95% (HPLC) | TRC-C429278 |
| ChemScene LLC | Solid | 98% | CIAH987EEEF9 |
| Ambeed, Inc. | Solid | 97% | AMBH2D6F6D0F |
| AK Scientific | Solid | Not specified | V6738 |
| Apolloscientific | Solid | 98% | OR954239 |
| Supplier | Quantity | Approximate Price (USD) |
|---|---|---|
| TRC | 250mg | $100 |
| TRC | 500mg | $165 |
| American Custom Chemicals | 1g | $197.40 |
| Apolloscientific | 1g | $110 |
| AK Scientific | 5g | $241 |
These pricing structures indicate that 2-Chloroquinolin-6-ol is positioned as a specialty research chemical with moderate to high value per unit weight .
Related Compounds and Derivatives
Structural Analogs
Several structurally related compounds share similar core structures but differ in substitution patterns or functional groups:
-
2-Chloroquinolin-6-ol hydrochloride (CAS: 189362-46-7) - The hydrochloride salt form of the parent compound
-
2-Chloroquinolin-7-ol (CAS: 375358-19-3) - An isomeric form with the hydroxyl group at position 7 instead of position 6
-
2-Chloroquinoxalin-6-ol (CAS: 55687-04-2) - A related heterocyclic structure with an additional nitrogen in the ring system
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume